molecular formula C11H17N3 B8662911 1-(3,5-Dimethylpyridin-2-yl)piperazine

1-(3,5-Dimethylpyridin-2-yl)piperazine

Cat. No.: B8662911
M. Wt: 191.27 g/mol
InChI Key: QZPYIYKSEGZFPR-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylpyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C11H17N3 and its molecular weight is 191.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

1-(3,5-dimethylpyridin-2-yl)piperazine

InChI

InChI=1S/C11H17N3/c1-9-7-10(2)11(13-8-9)14-5-3-12-4-6-14/h7-8,12H,3-6H2,1-2H3

InChI Key

QZPYIYKSEGZFPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)N2CCNCC2)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 2,3,5-trichloropyridine (25 g) were added 1-BOC-piperazine (28.13 g), potassium carbonate (37.86 g), N,N-dimethylformamide (25 mL) and toluene (50 mL), and the mixture was stirred at 100° C. After completion of the reaction, water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and the solvent was evaporated. The residue was purified by column chromatography (hexane:ethyl acetate) to give 4-(3,5-dichloropyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester (39.13 g). To 4-(3,5-dichloropyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester (6.35 g) were added palladium (II) acetate (0.46 g), 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (1.71 g), potassium fluoride (9.556 g), methylboronic acid (5 g) and tetrahydrofuran (202 mL), and the mixture was refluxed under a nitrogen stream for 8 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and the solvent was evaporated. The residue was purified by column chromatography (hexane:ethyl acetate) to give 4-(3,5-dimethylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester (5.45 g). To 4-(3,5-dimethylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester (5.45 g) were added 4N hydrogen chloride/ethyl acetate (18.2 mL) and chloroform (45.5 mL), and the mixture was stirred at room temperature. After completion of the reaction, to the reaction mixture were added water and potassium carbonate, and the mixture was extracted with ethyl acetate. The solvent was evaporated to give the title compound (3.3 g).
Name
4-(3,5-dimethylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester
Quantity
5.45 g
Type
reactant
Reaction Step One
Quantity
18.2 mL
Type
reactant
Reaction Step One
Quantity
45.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

To a mixture of 2,3,5-trichloropyridine (25 g), 1-Boc-piperazine (28.13 g) and potassium carbonate (37.86 g) were added N,N-dimethylformamide (25 mL) and toluene (50 mL), and the mixture was stirred at 100° C. After completion of the reaction, water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and the solvent was evaporated. The obtained residue was purified by column chromatography (hexane:ethyl acetate) to give 4-(3,5-dichloropyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester (39.13 g). To a mixture of the obtained 4-(3,5-dichloropyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester (6.35 g), palladium(II) acetate (0.46 g), 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (1.71 g), potassium fluoride (9.56 g) and methylboronic acid (5 g) was added tetrahydrofuran (202 mL), and the mixture was stirred with heating under reflux for 8 hr under a nitrogen stream. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and the solvent was evaporated. The obtained residue was purified by column chromatography (hexane:ethyl acetate) to give 4-(3,5-dimethylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester (5.45 g). The obtained 4-(3,5-dimethylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester (5.45 g) was dissolved in chloroform (46 mL), 4N hydrogen chloride/ethyl acetate (18 ml) was added, and the mixture was stirred at room temperature. After completion of the reaction, to the reaction mixture were added water and potassium carbonate, the mixture was extracted with ethyl acetate, and the solvent was evaporated to give the title compound (3.3 g).
Name
4-(3,5-dimethylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester
Quantity
5.45 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
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